9,9-Didodecyl-2,7-dibromofluorene
Overview
Description
9,9-Didodecyl-2,7-dibromofluorene is an intermediate for polymeric light-emitting diodes . It is a light yellow powder .
Synthesis Analysis
9,9-Didodecyl-2,7-dibromofluorene can be synthesized by reacting with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene .Molecular Structure Analysis
The molecular formula of 9,9-Didodecyl-2,7-dibromofluorene is C37H56Br2 . Its unique molecular structure, joined biphenyl at the 9-position for a maximum pi-conjugation and planar structure, contributes to its excellent optical and electronic properties .Chemical Reactions Analysis
9,9-Didodecyl-2,7-dibromofluorene is used for the synthesis of polymer semiconductors, engaging either Suzuki coupling or Stille coupling reactions .Physical And Chemical Properties Analysis
9,9-Didodecyl-2,7-dibromofluorene has a melting point of 50-55 °C and a boiling point of 180 °C at 0.15 mmHg . It has a density of 1.130±0.06 g/cm3 .Scientific Research Applications
Electro-Optical Properties
- Oligomers Based on Fluorene and 2,4-Difluorobenzene : A study explored the electro-optical properties of fluorene-based oligomers, including 9,9-didodecyl-fluorene, revealing interesting photostability and energy band gaps influenced by molecular architecture and the fluorine element. This research has implications for the development of new materials with specific optical properties (Qi-dan, 2008).
Nanoparticle Networks
- Functionalized Gold Nanoparticles : Gold nanoparticles functionalized with 9,9-didodecyl-2,7-bis-thiofluorene showed a uniform network formation and structural changes upon thermal treatment, indicating potential applications in nanotechnology and material sciences (Fontana et al., 2016).
Polyfluorene Derivatives
- Photoluminescence and Base Doping : A study on poly(2,7-fluorene) derivatives, including 9,9-disubstituted 2,7-dibromofluorenes, showed high blue emission with quantum yields, suggesting their usefulness in blue-light-emitting devices and potential in electronic applications (Ranger et al., 1997).
Organic Optoelectronic Devices
- Electron-Accepting Heterocycles : New quinoxalinothiadiazole-containing dibromides, including derivatives of 9,9-didodecyl-2,7-dibromofluorene, were synthesized for use in organic optoelectronic devices, demonstrating the chemical's potential in creating efficient narrow-bandgap conjugated polymers (Keshtov et al., 2016).
Photophysical Properties
- Triaryldiamines Based on 9,9-Diarylfluorene : The introduction of diarylamino groups in 9,9-diaryl-2,7-dibromofluorene resulted in novel triaryldiamines with unique photophysical properties and improved morphological stability, relevant for materials science and photonics (Wong et al., 2001).
Polymer Synthesis
- Polyfluorenes and Copolymers : Research into the synthesis of polyfluorenes and copolymers, using 9,9-disubstituted fluorene moieties like 2,7-dibromofluorene derivatives, highlighted their significance in the development of blue-light-emitting dyes and semiconducting polymers (Kappaun et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2,7-dibromo-9,9-didodecylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56Br2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOUJVGPGBSIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408708 | |
Record name | 9,9-Didodecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Didodecyl-2,7-dibromofluorene | |
CAS RN |
286438-45-7 | |
Record name | 9,9-Didodecyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-didodecylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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